molecular formula C16H15N3 B3021543 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 74873-41-9

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B3021543
CAS No.: 74873-41-9
M. Wt: 249.31 g/mol
InChI Key: MAOPIIGFJUIBSL-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with a molecular formula of C16H15N3. It is known for its diverse biological activities and is used as a building block in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . The reaction typically involves heating the mixture under reflux conditions for several hours. The product is then isolated and purified through crystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Amino-4-phenylquinoline-3-carbonitrile
  • 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Uniqueness

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tetrahydroquinoline core and the presence of both amino and carbonitrile groups make it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPIIGFJUIBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353807
Record name 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-37-7
Record name 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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